disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate
Description
Disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is a sodium salt of a complex pyran-carboxylate derivative. Its structure includes:
- A pyran ring with hydroxyl (-OH), sulfonatooxy (-OSO₃⁻), and carboxylate (-COO⁻) substituents.
- A glycosidically linked amino sugar moiety (oxan ring) with hydroxymethyl (-CH₂OH) and amino (-NH₂) groups.
- Disodium counterions balancing the sulfonatooxy and carboxylate charges.
This compound likely exhibits high water solubility due to its ionic groups, making it relevant for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO13S.2Na/c13-6-7(16)9(5(2-14)23-11(6)19)25-12-8(26-27(20,21)22)3(15)1-4(24-12)10(17)18;;/h1,3,5-9,11-12,14-16,19H,2,13H2,(H,17,18)(H,20,21,22);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJANENAZHRJCQT-HGOXMNNESA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)N)O)CO)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)CO)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NNa2O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound generally follows a multi-step synthetic pathway involving:
Glycosylation : Formation of the glycosidic bond linking the amino sugar (oxane ring) to the pyran ring. This step requires stereoselective control to obtain the correct anomeric configuration (2R,3S,4R,5R for the sugar moiety).
Protection and Deprotection of Functional Groups : Hydroxyl and amino groups are protected with suitable protecting groups (e.g., acetyl, benzoyl) during intermediate steps to prevent undesired side reactions. After key transformations, these groups are deprotected under mild conditions.
Selective Oxidation : Hydroxyl groups on the pyran ring are selectively oxidized to introduce carboxylate functionalities, typically using mild oxidizing agents to avoid overoxidation.
Sulfonation : Introduction of the sulfonatooxy (-OSO₃⁻) group at the 3-position of the pyran ring is achieved via sulfonation reactions, often using chlorosulfonic acid or sulfur trioxide complexes under controlled temperature and pH to ensure regioselectivity and prevent degradation.
Neutralization and Salt Formation : The final step involves neutralizing the acidic groups with sodium hydroxide or sodium carbonate to form the disodium salt, ensuring water solubility and stability.
Reaction conditions typically include:
Controlled temperatures ranging from 0°C to room temperature during sensitive steps to maintain stereochemistry.
pH adjustments to optimize sulfonation and neutralization reactions.
Use of inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates.
Purification steps such as crystallization, chromatography (e.g., HPLC), or dialysis to isolate the pure compound.
Industrial Production Methods
For large-scale production, the synthesis is adapted to batch or continuous flow reactors with the following considerations:
Scalability : Reaction steps are optimized for yield and reproducibility, minimizing side products.
Purification : High-performance liquid chromatography (HPLC) or preparative chromatography is employed for purification, ensuring pharmaceutical-grade purity.
Process Control : In-line monitoring of reaction parameters (temperature, pH, concentration) is implemented for quality assurance.
Environmental and Safety Aspects : Use of greener solvents and minimizing hazardous reagents (e.g., replacing chlorosulfonic acid with safer sulfonating agents) is an ongoing research focus.
Reaction Analysis and Mechanistic Insights
| Reaction Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Glycosylation | Glycosyl donor, Lewis acid catalyst (e.g., BF3·Et2O) | Formation of glycosidic bond with stereocontrol | Requires anhydrous conditions |
| Protection | Acetyl chloride, benzoyl chloride | Protect hydroxyl and amino groups | Protecting groups stable under oxidation |
| Selective Oxidation | TEMPO/NaOCl or KMnO4 (mild) | Conversion of primary alcohol to carboxylate | Avoids overoxidation |
| Sulfonation | Chlorosulfonic acid or SO3 complexes | Introduction of sulfonatooxy group | Temperature control critical |
| Neutralization | NaOH or Na2CO3 | Formation of disodium salt | Adjust pH to ~7-8 |
| Purification | HPLC, crystallization | Isolation of pure compound | Ensures removal of impurities |
Retrosynthesis and Feasible Synthetic Routes
Breaking down the compound into simpler precursors such as protected amino sugars and sulfonated pyran derivatives.
Identifying commercially available or easily synthesized intermediates.
Suggesting one-step or multi-step transformations with high selectivity and yield.
These computational approaches leverage extensive reaction databases (e.g., Pistachio, Reaxys) to optimize synthesis planning, reducing experimental trial and error.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Key Synthetic Steps | Glycosylation, protection/deprotection, selective oxidation, sulfonation, neutralization |
| Typical Reagents | Lewis acids (BF3·Et2O), acetyl/benzoyl chlorides, TEMPO/NaOCl, chlorosulfonic acid, NaOH |
| Reaction Conditions | Controlled temperature (0–25°C), inert atmosphere, pH 7–8 during neutralization |
| Purification Techniques | HPLC, crystallization, dialysis |
| Industrial Scale Adaptations | Batch/continuous flow reactors, in-line monitoring, greener reagents |
| Challenges | Maintaining stereochemical integrity, regioselective sulfonation, avoiding overoxidation |
Chemical Reactions Analysis
Types of Reactions
Disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions typically occur under controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the amino group can yield primary amines.
Scientific Research Applications
Disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a molecular probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) Sodium (2S,3S,4S,5R,6S)-6-((6-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate (CAS 216971-56-1)
- Key Features : Pyran-carboxylate core, sodium counterion, and halogenated indole substituent .
- Molecular Weight : 365.70 vs. ~550–600 (estimated for the target compound).
b) (2R,3R,4S,5S,6S)-5-amino-2-[[(2R,3S,4R,6S,7R)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol
- Key Features: Amino-substituted pyran and oxane rings, multiple hydroxyl groups .
- Molecular Weight : 539.58, closer to the target compound.
- Applications: Likely a glycoside antibiotic or enzyme inhibitor due to amino sugar motifs .
c) Decasodium (2R,3S,4S,5R,6R)-3-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxylato-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfonatoamino)-4-sulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxane-2-carboxylate
Physicochemical Properties
Biological Activity
Disodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound with notable biological activities. This article synthesizes available research findings regarding its biological activity, including its antioxidant properties and potential cytotoxic effects.
Chemical Structure and Properties
The compound is characterized by a complex stereochemistry and multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups and amino functionalities suggests potential reactivity in biological systems.
1. Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The compound has been evaluated for its ability to scavenge free radicals and inhibit oxidative processes.
Key Findings:
- DPPH Assay: The compound exhibited significant radical scavenging activity in DPPH assays, indicating its potential as an antioxidant agent.
- Ferric Reducing Antioxidant Power (FRAP): Results showed that the compound could effectively reduce ferric ions to ferrous ions, further supporting its antioxidant capacity.
| Assay Type | Activity Level |
|---|---|
| DPPH | Moderate to High |
| FRAP | Moderate |
2. Cytotoxic Activity
The cytotoxic effects of the compound have been investigated using various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in certain cancer cells.
Case Studies:
- In vitro studies demonstrated that the compound could inhibit the proliferation of A549 lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15.0 | Apoptosis induction |
| HeLa | 20.5 | Cell cycle arrest |
The biological activities of disodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate can be attributed to several mechanisms:
- Radical Scavenging: The hydroxyl groups in the structure are likely responsible for the radical scavenging activity.
- Apoptosis Induction: The compound may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Cell Cycle Modulation: Evidence suggests that it can alter cell cycle progression in cancer cells.
Q & A
What are the primary challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Basic:
Synthesis typically involves multi-step regioselective sulfonation and glycosylation. Key steps include protecting hydroxyl groups to prevent unwanted side reactions (e.g., using benzyl or acetyl groups) , followed by controlled sulfonation with sulfur trioxide complexes . Challenges include maintaining stereochemical integrity during glycosidic bond formation.
Advanced:
Optimization requires real-time monitoring via LC-MS to track intermediates and adjust reaction kinetics. For example, microwave-assisted synthesis can enhance sulfonation efficiency by reducing reaction time and improving regioselectivity . Computational tools (e.g., DFT calculations) predict steric and electronic effects of substituents on reaction pathways, aiding in solvent selection (e.g., DMF for polar intermediates) .
How can structural ambiguities in the compound be resolved, particularly regarding sulfonate and glycosidic bond configurations?
Basic:
1D/2D NMR (e.g., , , HSQC, HMBC) identifies sulfonate placement and sugar ring conformations. For example, NMR confirms sulfonate group attachment .
Advanced:
X-ray crystallography is critical for absolute configuration determination, but crystal growth is challenging due to hygroscopicity. Alternative approaches include vibrational circular dichroism (VCD) combined with density functional theory (DFT) to correlate experimental and theoretical spectra . High-resolution mass spectrometry (HRMS) with ion mobility separates isobaric species, resolving stereoisomers .
What methodologies assess the compound’s stability under varying pH and temperature conditions?
Basic:
Stability studies use accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Phosphate buffers (pH 2–9) identify hydrolysis-prone sites (e.g., sulfonate ester cleavage at acidic pH) .
Advanced:
Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions. Isothermal microcalorimetry detects subtle heat changes from degradation, even in solid states . For oxidative stability, electron paramagnetic resonance (EPR) tracks radical formation under UV exposure .
How can researchers evaluate non-covalent interactions between this compound and biomolecules (e.g., proteins)?
Basic:
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities () with model proteins (e.g., serum albumin) .
Advanced:
Molecular dynamics (MD) simulations (e.g., GROMACS) reveal binding modes and residence times. Förster resonance energy transfer (FRET) probes conformational changes in target proteins upon interaction . Synchrotron radiation small-angle X-ray scattering (SAXS) maps structural changes in protein-ligand complexes .
What strategies address contradictions in reported bioactivity data across studies?
Basic:
Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. Dose-response curves (IC/EC) should use ≥3 biological replicates .
Advanced:
Meta-analysis of high-throughput screening (HTS) data identifies outliers caused by assay interference (e.g., compound aggregation). Orthogonal assays (e.g., enzymatic vs. cell-based) validate target specificity. Machine learning models (e.g., random forests) prioritize bioactivity hypotheses by integrating structural descriptors and omics data .
How can environmental fate and ecotoxicological impacts be systematically studied?
Basic:
OECD Test Guideline 301 evaluates biodegradability in activated sludge. Acute toxicity assays (e.g., Daphnia magna LC) are performed at 48h exposure .
Advanced:
Stable isotope probing (SIP) tracks compound mineralization in soil microcosms. QSAR models predict bioaccumulation potential using log and topological polar surface area (TPSA) . Metabolomic profiling (LC-HRMS) in model organisms (e.g., zebrafish) identifies metabolic disruption pathways .
What analytical techniques quantify the compound in complex matrices (e.g., biological fluids)?
Basic:
Reverse-phase HPLC with UV detection (210–254 nm) is standard. Sample preparation involves protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
Advanced:
UHPLC-QTOF-MS/MS with isotopic internal standards (e.g., -labeled analog) improves sensitivity (LOQ <1 ng/mL). Ion chromatography (IC) paired with suppressed conductivity detection quantifies free sulfonate in urine .
How can computational tools guide the design of derivatives with enhanced properties?
Advanced:
Docking studies (AutoDock Vina) prioritize derivatives with improved target binding. ADMET predictors (e.g., SwissADME) optimize solubility () and permeability (Caco-2 models). Quantum mechanics/molecular mechanics (QM/MM) simulations refine transition states for derivative synthesis .
Note on Evidence Usage:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
